2-Phenylpyrrolo[2,1-a]isoquinoline
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Overview
Description
2-Phenylpyrrolo[2,1-a]isoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C18H13N. It is part of the pyrrolo[2,1-a]isoquinoline family, which is known for its diverse biological activities, including antitumor and antiretroviral properties . This compound has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Phenylpyrrolo[2,1-a]isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of dihydroisoquinoline esters with maleic anhydride or acrylates in the presence of a tungsten catalyst under photochemical conditions . Another approach includes the reaction of isoquinoline derivatives with carboxylate groups, nitriles, or Mannich bases under microwave activation with zinc oxide as a catalyst . These methods provide efficient and versatile pathways for the preparation of this compound.
Chemical Reactions Analysis
2-Phenylpyrrolo[2,1-a]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a wide range of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions are often functionalized derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenylpyrrolo[2,1-a]isoquinoline involves its interaction with molecular targets such as topoisomerase I. By stabilizing the intermediate covalent complexes between DNA and topoisomerase I, the compound inhibits the enzyme’s activity, leading to cytotoxic effects on tumor cells . Additionally, it can inhibit the efflux pumps P-glycoprotein and MRP1, which are responsible for multidrug resistance in cancer cells .
Comparison with Similar Compounds
2-Phenylpyrrolo[2,1-a]isoquinoline can be compared with other similar compounds, such as:
1-Phenylpyrrolo[2,1-a]isoquinoline: Shares a similar scaffold but differs in the position of the phenyl group.
Lamellarins: Marine alkaloids with a pyrrolo[2,1-a]isoquinoline scaffold, known for their cytotoxic and antitumor activities.
Lukianols, polycitrins, storniamides, and ningalins: Other natural products with similar structural features and biological activities.
The uniqueness of this compound lies in its specific structural arrangement and its ability to inhibit topoisomerase I and reverse multidrug resistance, making it a valuable compound for further research and development .
Properties
CAS No. |
7496-93-7 |
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Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-phenylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H13N/c1-2-6-14(7-3-1)16-12-18-17-9-5-4-8-15(17)10-11-19(18)13-16/h1-13H |
InChI Key |
NZCCLILBLHYJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=C2 |
Origin of Product |
United States |
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